4-chloro-3,5-bis(4-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide (NaOMe) for methoxylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINOL: Another compound with a similar core structure but different substituents.
4-(3-METHOXYPHENYL)PIPERAZIN-1-YL](1-(THIOPHEN-2-YL)-9H-PYRIDO[3,4-B]INDOL-3-YL)METHANONE: A compound with similar functional groups but a different overall structure.
Uniqueness
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C25H23ClN2O2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-methoxyphenyl)-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23ClN2O2/c1-17-5-4-6-18(15-17)16-28-25(20-9-13-22(30-3)14-10-20)23(26)24(27-28)19-7-11-21(29-2)12-8-19/h4-15H,16H2,1-3H3 |
InChI Key |
WPDUTGADHBUFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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